molecular formula C20H27Cl2N3O2 B12702421 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-methyl-, dihydrochloride CAS No. 88809-68-1

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-methyl-, dihydrochloride

Cat. No.: B12702421
CAS No.: 88809-68-1
M. Wt: 412.3 g/mol
InChI Key: BQZIYKGKJUUGOM-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-methyl-, dihydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido-oxazinone core and a diethylamino-phenylethyl side chain. It has been studied for its potential therapeutic properties, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-methyl-, dihydrochloride typically involves multiple steps, starting with the preparation of the pyrido-oxazinone core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The diethylamino-phenylethyl side chain is then introduced through a substitution reaction, often using reagents such as diethylamine and phenylethyl halides under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-methyl-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Diethylamine, phenylethyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives
  • 2-(Pyridin-2-yl)-1,4-oxazin-3(4H)-one derivatives

Uniqueness

Compared to similar compounds, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-methyl-, dihydrochloride is unique due to its specific structural features and the presence of the diethylamino-phenylethyl side chain. These characteristics contribute to its distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

88809-68-1

Molecular Formula

C20H27Cl2N3O2

Molecular Weight

412.3 g/mol

IUPAC Name

4-[2-(diethylamino)-1-phenylethyl]-2-methylpyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C20H25N3O2.2ClH/c1-4-22(5-2)14-17(16-10-7-6-8-11-16)23-19-18(12-9-13-21-19)25-15(3)20(23)24;;/h6-13,15,17H,4-5,14H2,1-3H3;2*1H

InChI Key

BQZIYKGKJUUGOM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)N2C(=O)C(OC3=C2N=CC=C3)C.Cl.Cl

Origin of Product

United States

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